molecular formula C9H14N4O2 B11746751 (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide

(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide

Cat. No.: B11746751
M. Wt: 210.23 g/mol
InChI Key: HTSOHAFZKGZSQA-JGVFFNPUSA-N
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Description

(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide is a complex organic compound that features an oxolane ring, an imidazole group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the imidazole group and the carbohydrazide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The imidazole group can be oxidized under specific conditions.

    Reduction: The carbohydrazide moiety can be reduced to form different derivatives.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole group may yield imidazole N-oxides, while reduction of the carbohydrazide moiety can produce hydrazine derivatives.

Scientific Research Applications

(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or enzyme active sites, while the carbohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxamide
  • (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-thiohydrazide

Uniqueness

(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

(2R,3S)-3-(imidazol-1-ylmethyl)oxolane-2-carbohydrazide

InChI

InChI=1S/C9H14N4O2/c10-12-9(14)8-7(1-4-15-8)5-13-3-2-11-6-13/h2-3,6-8H,1,4-5,10H2,(H,12,14)/t7-,8+/m0/s1

InChI Key

HTSOHAFZKGZSQA-JGVFFNPUSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1CN2C=CN=C2)C(=O)NN

Canonical SMILES

C1COC(C1CN2C=CN=C2)C(=O)NN

Origin of Product

United States

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